2,3-Difluoro-4-(trifluoromethyl)benzyl bromide

Description

Nomenclature and Structural Classification

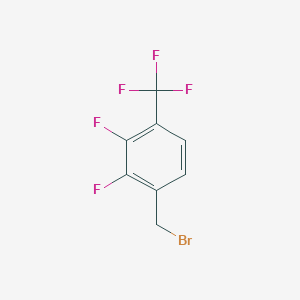

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for multiply substituted aromatic compounds. The compound's official systematic name is 1-(bromomethyl)-2,3-difluoro-4-(trifluoromethyl)benzene, which precisely describes the substitution pattern on the benzene ring. The numerical prefixes 2,3-difluoro indicate fluorine atoms positioned at the second and third carbon atoms of the benzene ring, while the 4-(trifluoromethyl) designation specifies a trifluoromethyl group attached to the fourth carbon position. The benzyl bromide portion refers to the bromomethyl substituent (-CH₂Br) attached to the benzene ring, creating the characteristic benzylic halide functionality.

Alternative nomenclature systems recognize this compound under several synonymous names, including 4-(Bromomethyl)-2,3-difluorobenzotrifluoride, which emphasizes the benzotrifluoride core structure with additional substitutions. This alternative naming convention highlights the trifluoromethyl group as a principal functional component while acknowledging the bromomethyl and difluoro substitutions as additional modifications. The systematic approach to naming ensures unambiguous identification of the compound's structure regardless of the specific nomenclature system employed.

The structural classification of this compound places it within multiple overlapping categories of organic compounds. Primarily, it functions as a benzyl halide, characterized by the presence of a halogen atom attached to a carbon adjacent to an aromatic ring. The compound also qualifies as a polyfluorinated aromatic compound due to the presence of five fluorine atoms distributed between individual fluorine substituents and the trifluoromethyl group. Additionally, it belongs to the organofluorine compound family, a classification that encompasses all organic molecules containing carbon-fluorine bonds.

Properties

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-3-4-1-2-5(8(12,13)14)7(11)6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCQGNZVBJMHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371820 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213203-85-1 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2,3-difluoro-4-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl fluoride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted benzyl derivatives.

Oxidation: Products include benzyl alcohols and carboxylic acids.

Reduction: Products include benzyl fluoride and other reduced derivatives.

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: It is explored for its potential in drug discovery, particularly in the design of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and a trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive in substitution reactions. The bromine atom serves as a good leaving group, facilitating the formation of new bonds with nucleophiles. The compound’s interactions with biological targets often involve covalent modification of active sites or binding to specific receptors, leading to changes in biological activity.

Comparison with Similar Compounds

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide

- Molecular Formula : C₈H₂BrF₇

- Molecular Weight : 310.99 g/mol .

- Key Differences :

- Contains four fluorine atoms (vs. two in the target compound), increasing electron-withdrawing effects and steric hindrance.

- Higher molecular weight due to additional fluorine substitution.

- Reactivity : Enhanced electrophilicity at the benzylic position due to stronger electron-withdrawing effects, but reduced accessibility in reactions requiring steric flexibility .

- Applications : Used in advanced organic synthesis but less frequently in pharmaceuticals compared to the target compound.

3-Chloro-4-(trifluoromethoxy)benzyl Bromide

- Molecular Formula : C₈H₅BrClF₃O

- Key Differences :

- Substitutes chlorine and trifluoromethoxy groups for fluorine and trifluoromethyl groups.

- Reactivity : The chlorine atom is less electronegative than fluorine, reducing activation of the benzylic bromide for nucleophilic substitution. The trifluoromethoxy group (-OCF₃) is bulkier than -CF₃, further slowing reaction kinetics .

- Applications : Primarily used in agrochemical synthesis rather than pharmaceuticals, as seen in its role in preparing herbicidal agents .

2,3-Difluoro-4-(trifluoromethyl)phenacyl Bromide

- Structural Difference : Replaces the benzyl bromide (-CH₂Br) with a phenacyl bromide (-COCH₂Br) group.

- Reactivity : The ketone adjacent to the bromide deactivates the benzylic position, making it less reactive in SN2 reactions compared to the target compound. However, the phenacyl group enables participation in conjugate addition reactions .

- Applications : Used in photolabile protecting groups and specialty polymers rather than drug discovery .

Nucleophilic Substitution

- The target compound’s benzyl bromide undergoes rapid SN2 reactions with amines, thiols, and alcohols, as demonstrated in its use to synthesize imidazolium salts (e.g., Example 403 in EP 4 374 877 A2) .

- In contrast, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide shows slower reaction rates due to steric crowding, requiring elevated temperatures or catalysts for comparable transformations .

Coupling Reactions

- The trifluoromethyl group in the target compound enhances stability against metabolic degradation, making it valuable in drug candidates. For example, it is a critical building block in spirocyclic carboxamides with kinase inhibitory activity .

- Analogues like 3-chloro-4-(trifluoromethoxy)benzyl bromide are less favored in medicinal chemistry due to poorer pharmacokinetic profiles .

Physicochemical Properties

| Property | 2,3-Difluoro-4-(trifluoromethyl)benzyl Bromide | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide | 3-Chloro-4-(trifluoromethoxy)benzyl Bromide |

|---|---|---|---|

| Molecular Weight (g/mol) | 275.02 | 310.99 | 294.48 |

| Fluorine Atoms | 5 | 7 | 3 |

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | High in polar aprotic solvents (DMF, THF) | Moderate in DMF | Moderate in chloroform |

Biological Activity

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by multiple fluorine substituents, contributes to its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C9H6BrF5

- Molecular Weight : 305.04 g/mol

- CAS Number : 213203-85-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. As a halogenated compound, it can influence enzyme activity and receptor interactions through:

- Hydrophobic interactions : The presence of fluorine atoms enhances lipophilicity, facilitating membrane penetration.

- Electrophilic properties : The bromine atom can participate in nucleophilic substitution reactions, potentially modifying biomolecules.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses inhibitory effects against various bacterial strains and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Candida albicans, showing promising results with MIC values in the low µg/mL range.

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound. A notable study examined its impact on cancer cell lines:

- Cell Line Studies : Treatment with this compound resulted in reduced cell viability in breast and colon cancer cell lines.

- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the efficacy of this compound in biological systems:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against C. albicans.

- Results : The compound exhibited an MIC of 0.5 µg/mL, significantly inhibiting fungal growth compared to control groups.

-

Cancer Cell Line Research :

- Objective : To assess cytotoxicity in human cancer cell lines.

- Findings : IC50 values were recorded at approximately 15 µM for breast cancer cells, indicating a potent anticancer effect.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C9H6BrF5 |

| Molecular Weight | 305.04 g/mol |

| CAS Number | 213203-85-1 |

| MIC against C. albicans | 0.5 µg/mL |

| IC50 against breast cancer | 15 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on a prefluorinated aromatic precursor. For example, bromination of 2,3-difluoro-4-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80–100°C can yield the target compound . Optimize reaction time (monitored via TLC) and stoichiometry to avoid over-bromination. The electron-withdrawing trifluoromethyl and fluorine substituents may necessitate higher temperatures or prolonged reaction times compared to non-fluorinated analogs. Post-synthesis purification via flash chromatography (hexane/ethyl acetate) or recrystallization in non-polar solvents is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the benzyl-CH₂Br proton (δ ~4.6–4.8 ppm), with splitting patterns influenced by adjacent fluorine atoms. Aromatic protons in the difluoro-trifluoromethyl-substituted ring typically appear as multiplets (δ ~7.2–7.8 ppm) due to ¹⁹F-¹H coupling .

- ¹⁹F NMR : Distinct signals for the -CF₃ group (δ ~-60 to -65 ppm) and ortho/meta fluorines (δ ~-110 to -140 ppm).

- LC-MS : Use reverse-phase HPLC (e.g., C18 column, MeCN/water + 0.1% formic acid) to confirm purity (>95%) and detect byproducts. The molecular ion [M+H]⁺ should align with the exact mass (calc. 305.93 g/mol) .

Q. What are the key stability considerations and recommended storage protocols for this compound?

- Methodological Answer : The benzyl bromide moiety is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at -20°C in amber vials with desiccants. Avoid prolonged exposure to light or heat, as decomposition can release HBr. Conduct periodic ¹H NMR checks to monitor degradation (e.g., appearance of benzyl alcohol peaks at δ ~4.5 ppm) .

Advanced Research Questions

Q. How can this benzyl bromide be employed in multi-step syntheses of trifluoromethyl-containing pharmaceuticals, and what coupling strategies are most effective?

- Methodological Answer : The compound serves as a key electrophile in SN₂ reactions for introducing fluorinated benzyl groups into drug candidates. For example:

- Amine Coupling : React with primary/secondary amines (e.g., morpholine derivatives) in DMF or THF using K₂CO₃ as a base at 80°C for 5–8 hours. Monitor via LC-MS to optimize conversion .

- Peptide Functionalization : Use in solid-phase synthesis to modify side chains of amino acids, enhancing lipophilicity and metabolic stability .

- Spirocyclic Systems : Participate in Mitsunobu reactions with diols or thiols to construct fluorinated spiro scaffolds, as seen in kinase inhibitor syntheses .

Q. What strategies mitigate competing side reactions during nucleophilic substitutions involving this compound, especially with bulky nucleophiles?

- Methodological Answer :

- Steric Hindrance : Use polar aprotic solvents (DMSO, DMF) to stabilize transition states. Add catalytic KI (Finkelstein conditions) to enhance bromide leaving-group ability .

- Temperature Control : Lower reaction temperatures (0–25°C) reduce elimination byproducts (e.g., benzyl fluoride formation).

- Protecting Groups : Temporarily protect reactive sites on nucleophiles (e.g., Boc for amines) to direct regioselectivity .

Q. How do computational modeling studies inform the understanding of electronic effects and regioselectivity in reactions using this benzyl bromide?

- Methodological Answer :

- DFT Calculations : Simulate charge distribution to predict electrophilic reactivity. The trifluoromethyl group induces strong electron withdrawal, making the benzyl carbon highly electrophilic.

- Molecular Dynamics : Model steric interactions between the substrate and nucleophiles (e.g., thiols, amines) to optimize solvent and catalyst selection.

- QSAR Studies : Correlate substituent effects (e.g., fluorine position) with reaction rates in SN₂ pathways to design derivatives with tailored reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.